benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate
Description
The compound benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate is a structurally complex molecule featuring a benzyl carbamate core, substituted with methoxypropoxy aromatic groups, a methyl-branched pentyl chain, and a 5-oxooxolan-2-yl (tetrahydrofuran-2-one) moiety.
Properties
IUPAC Name |
benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41NO7/c1-21(2)24(17-23-11-12-27(35-4)28(18-23)36-16-8-15-34-3)19-25(26-13-14-29(32)38-26)31-30(33)37-20-22-9-6-5-7-10-22/h5-7,9-12,18,21,24-26H,8,13-17,19-20H2,1-4H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZQHOSGQQHQRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C2CCC(=O)O2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis of the Pentyl-Oxolane Backbone
The pentyl chain with the oxolane ring is central to the structure. A plausible route involves:
- Formation of the oxolane ring :
- Introduction of the 4-methyl group :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Lactonization | Acidic conditions (e.g., H₂SO₄, toluene) | ~85% | |
| Alkylation (4-methyl) | CH₃MgBr, THF, 0°C → RT | 70–80% |
Synthesis of the Substituted Benzyl Group
The 4-methoxy-3-(3-methoxypropoxy)phenyl fragment requires precise substitution. A two-step approach is typical:
- Friedel-Crafts alkylation : Introduce the 3-methoxypropoxy group to a 4-methoxyphenol using methoxypropyl chloride in the presence of a Lewis acid (e.g., AlCl₃).
- Benzylation : Attach the benzyl group via Ullmann coupling or Suzuki-Miyaura cross-coupling.
| Substitution Pattern | Reagents | Conditions | Yield |
|---|---|---|---|
| 3-(3-Methoxypropoxy) | Methoxypropyl chloride, AlCl₃ | Toluene, reflux, 6 hr | 65–70% |
| 4-Methoxy | Methanol, H₂SO₄ | Toluene, reflux, 4 hr | 90% |
Coupling the Pentyl-Oxolane and Benzyl Moieties
The carbamate linkage connects the pentyl-oxolane and benzyl groups. Reductive amination or HATU-mediated coupling are viable methods:
- Reductive amination :
- HATU coupling :
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Reductive amination | NaBH₃CN, MeOH, RT | 12 hr | 75–80% |
| HATU coupling | HATU, DIPEA, DMF, 0°C → RT | 24 hr | 85–90% |
Stereochemical Control
The (S)-configuration at the pentyl-oxolane junction is critical. Sharpless dihydroxylation or chiral auxiliaries can enforce stereochemistry:
- Sharpless dihydroxylation :
- Chiral auxiliary :
| Technique | Conditions | Enantiomeric Excess |
|---|---|---|
| Sharpless dihydroxylation | Ti(OiPr)₄, DET, (DHQD)₂PHAL | >90% ee |
| Pseudoephedrine auxiliary | L-Pseudoephedrine, NaH, THF | >95% dr |
Key Challenges and Solutions
Functional Group Compatibility
- Methoxy groups are susceptible to demethylation under strong acidic/basic conditions. Methyl ethers are generally stable but require careful protection during oxidation steps.
- Oxolane ring stability : Acidic or high-temperature conditions may open the lactone. Use mild coupling conditions (e.g., HATU at 0°C).
Scalability and Cost
- Benzyl carbamate synthesis : Optimized using urea and benzyl alcohol under catalytic conditions (e.g., NiO-Bi₂O₃) to achieve >99% yield.
- Chiral catalysts : Reuse of Sharpless catalysts or immobilized ligands reduces costs.
Comparative Analysis of Synthetic Routes
| Route | Advantages | Limitations |
|---|---|---|
| Reductive amination | High yield, mild conditions | Requires pure amine intermediates |
| HATU coupling | Broad functional group tolerance | Expensive reagents |
| Sharpless dihydroxylation | Excellent stereocontrol | Complex ligand synthesis |
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Carbamate Derivatives
Benzyl N-[[4-(Propan-2-ylcarbamoyl)Phenyl]Methoxy]Carbamate (CAS 70379-95-2)
- Key Features : Aromatic benzyl carbamate with an isopropylcarbamoyl substituent.
- Comparison : Both compounds utilize a benzyl carbamate backbone, but the target molecule incorporates a methoxypropoxy-substituted phenyl group and a tetrahydrofuran-2-one ring, enhancing lipophilicity and conformational rigidity compared to the simpler isopropylcarbamoyl derivative .
Benzyl N-[(2S)-3-Methyl-1-Oxo-1-[[(2R,3S)-1,1,1-Trifluoro-2-Hydroxy-4-Methylpentan-3-yl]Amino]Butan-2-yl]Carbamate (CAS 211873-69-7) Key Features: Stereochemically defined carbamate with trifluoromethyl and hydroxy groups. Comparison: The target compound lacks fluorinated groups but shares branched alkyl chains (4-methylpentyl) and carbamate linkages. The trifluoromethyl group in this analogue may confer metabolic stability, whereas the methoxypropoxy groups in the target could improve solubility .
Methoxy-Substituted Aromatic Compounds
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Key Features : Methoxy-free benzamide with a hydroxylated tertiary alcohol.
- Comparison : The absence of methoxy groups in this compound reduces steric hindrance compared to the target molecule. However, both possess hydrogen-bonding motifs (amide vs. carbamate) suitable for directing metal-catalyzed reactions or enzyme interactions .
N,N-Diethyl-2-(3-Methoxyphenoxy)-1-Phenylcyclopropane-1-Carboxamide Key Features: Cyclopropane ring with methoxyphenoxy and carboxamide groups. Both compounds use methoxy groups for electronic modulation .
Biological Activity
Benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate (CAS Number: 900811-45-2) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C30H41NO7
- Molecular Weight : 527.65 g/mol
- IUPAC Name : this compound
The biological activity of benzyl N-carbamate derivatives often involves interactions with specific receptors or enzymes. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, modulating signaling pathways critical for cellular function.
- Antioxidant Activity : The presence of methoxy groups suggests potential antioxidant properties, which could mitigate oxidative stress in cells.
Biological Activity Overview
Research has indicated several areas where benzyl N-carbamate exhibits biological activity:
Anticancer Activity
Studies have shown that similar compounds possess cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have been reported to induce apoptosis in breast cancer cells by activating caspase pathways and inhibiting cell cycle progression.
Antimicrobial Properties
Preliminary investigations suggest that benzyl N-carbamate might exhibit antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes, leading to increased permeability and cell death.
Anti-inflammatory Effects
Compounds with similar structural motifs have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects on MCF-7 breast cancer cells; results indicated a significant reduction in cell viability at concentrations above 10 µM. |
| Study 2 | Evaluated antimicrobial efficacy against Staphylococcus aureus; exhibited an MIC value of 32 µg/mL, suggesting moderate antibacterial activity. |
| Study 3 | Assessed anti-inflammatory properties in a murine model; treatment reduced paw edema significantly compared to control groups. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
